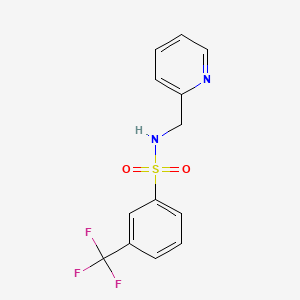
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H11F3N2O2S . It is a complex organic molecule that contains a pyridine ring and a trifluoromethyl group attached to a benzenesulfonamide moiety .
Synthesis Analysis
The synthesis of N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide and similar compounds has been a topic of interest in the field of organic chemistry . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide can be represented by the InChI code 1S/C13H11F3N2O2S/c14-13(15,16)10-4-3-6-12(8-10)21(19,20)18-9-11-5-1-2-7-17-11/h1-8,18H,9H2 . This compound has a molecular weight of 316.30 g/mol .
Physical And Chemical Properties Analysis
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide has a molecular weight of 316.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 316.04933326 g/mol . The topological polar surface area of the compound is 67.4 Ų .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, focusing on six unique applications:
Catalysis in Organic Synthesis
This compound is utilized as a catalyst in organic synthesis. Its ability to facilitate chemical reactions without being consumed in the process makes it valuable in the production of complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds, which are important in the pharmaceutical and agrochemical industries .
Optoelectronics
The compound’s unique optical properties make it suitable for use in optoelectronic devices. It can be used in the development of light-emitting diodes (LEDs), organic photovoltaics, and other devices that rely on the interaction of light with organic materials. Its ability to emit light at specific wavelengths makes it valuable in creating efficient and tunable optoelectronic components .
Safety and Hazards
Orientations Futures
The future research directions for N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds, it may be of interest to investigate its potential as a bioactive molecule . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mécanisme D'action
Target of Action
The primary target of N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is the jasmonate (JA) pathway in plants . This compound can upregulate JA-inducible defense genes in plants .
Mode of Action
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide: interacts with its targets by mimicking the action of methyl jasmonate (MeJA), a plant hormone . Despite having no structural similarity to MeJA, it acts as an agonist of MeJA-dependent responses .
Biochemical Pathways
The application of N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide significantly upregulates some genes involved in the alkaloid biosynthesis pathways . These pathways are part of the five major secondary metabolic pathways: the alkaloid, terpenoid, phenylpropanoid, flavonoid, and anthocyanin pathways .
Result of Action
The molecular and cellular effects of N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide ’s action include the upregulation of JA-inducible defense genes without severe growth inhibition . It leads to the accumulation of nicotine, a well-known JA-inducible alkaloid involved in defense responses .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide Its ability to uncouple defense responses from growth inhibition suggests that it may be a strong candidate for use in crop protection .
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)10-4-3-6-12(8-10)21(19,20)18-9-11-5-1-2-7-17-11/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTJVEATSWREIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2548249.png)

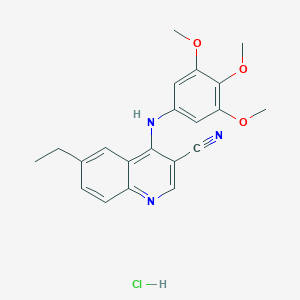
![(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2548253.png)
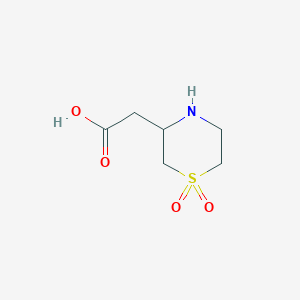

![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2548258.png)
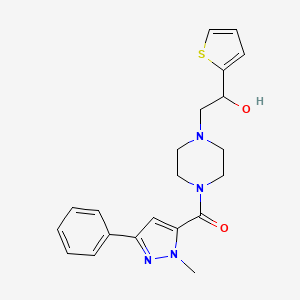
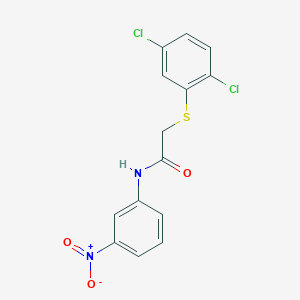
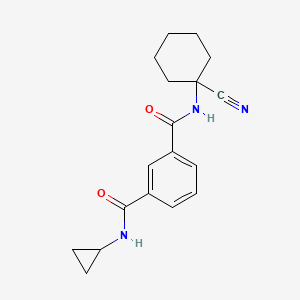
![N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-[1-[(2-Fluorophenyl)methyl]imidazol-2-yl]prop-2-enamide](/img/structure/B2548268.png)
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one](/img/structure/B2548270.png)